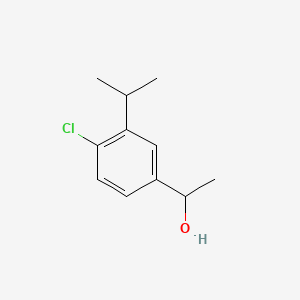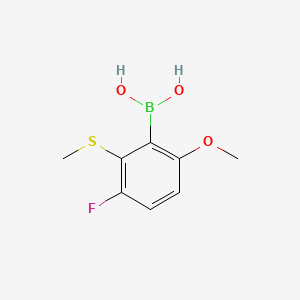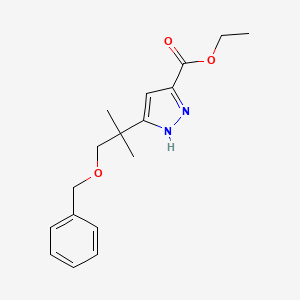
Ethyl 3-(1-(benzyloxy)-2-methylpropan-2-yl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group and a benzyloxy group attached to a dimethyl-ethyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
- Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1,2,4-oxadiazol-5-carboxylate
- Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1,2,4-triazole-5-carboxylate
- Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1,3,4-oxadiazol-5-carboxylate
Comparison:
- Structural Differences: While these compounds share the benzyloxy and ethyl ester groups, they differ in the heterocyclic ring structure (pyrazole vs. oxadiazole vs. triazole).
- Biological Activity: The differences in ring structure can lead to variations in biological activity and target specificity. For example, oxadiazole and triazole derivatives may exhibit different pharmacokinetic properties and enzyme binding affinities compared to pyrazole derivatives.
- Uniqueness: Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate is unique due to its specific pyrazole ring, which imparts distinct chemical reactivity and biological interactions compared to its oxadiazole and triazole analogs.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
ethyl 5-(2-methyl-1-phenylmethoxypropan-2-yl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-16(20)14-10-15(19-18-14)17(2,3)12-21-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3,(H,18,19) |
InChI Key |
STIWHYNNKQUJNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(C)(C)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
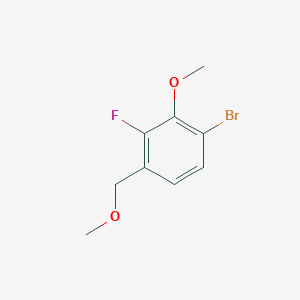
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)

![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

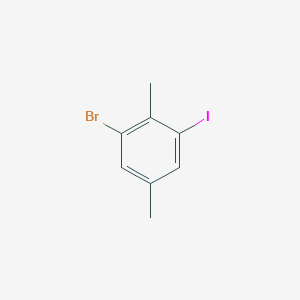

![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
